![molecular formula C17H15F3N2O4 B2769909 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea CAS No. 1351649-21-2](/img/structure/B2769909.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a trifluoromethyl group, and a urea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Urea Formation: The final step involves the reaction of an isocyanate derivative with an amine to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Hydrolysis of the Urea Bond
The urea functional group (−NH−CO−NH−) is susceptible to hydrolysis under acidic or alkaline conditions. This reaction cleaves the carbonyl-nitrogen bond, yielding two amine derivatives:
Conditions | Products | Mechanistic Notes |
---|---|---|
Acidic (e.g., HCl) | Benzo[d]dioxol-5-amine + 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine | Protonation of the carbonyl oxygen destabilizes the bond, leading to amine formation. |
Alkaline (e.g., NaOH) | Same products as acidic hydrolysis, with possible carboxylate intermediates | Base deprotonates the urea, facilitating nucleophilic attack on the carbonyl carbon. |
This reaction is critical for understanding the compound’s metabolic degradation in biological systems, where enzymatic hydrolysis may occur.
Reactivity of the Benzo[d] dioxole Moiety
The methylenedioxy ring exhibits stability under mild conditions but can undergo ring-opening reactions under strong acidic or oxidative conditions:
Reaction Type | Conditions | Products | Significance |
---|---|---|---|
Acidic cleavage | Concentrated H<sub>2</sub>SO<sub>4</sub> | Catechol derivative + formaldehyde | Relevant for synthetic modification or degradation studies. |
Oxidative cleavage | Ozone or strong oxidizers | Dicarboxylic acid derivatives | May occur in environmental degradation pathways, though data is limited. |
Transformations Involving the Trifluoromethyl-Hydroxy Group
The −CF<sub>3</sub> and −OH groups on the phenylpropyl chain influence reactivity:
Esterification
The hydroxyl group can react with acyl chlorides to form esters:
Compound-OH+RCOCl→Compound-OOCR+HCl
This modification enhances lipophilicity, potentially altering pharmacological properties.
Oxidation
The tertiary alcohol adjacent to the −CF<sub>3</sub> group resists oxidation under standard conditions due to steric hindrance and electron-withdrawing effects of fluorine. Strong oxidizers (e.g., KMnO<sub>4</sub>) may yield ketones, but experimental evidence is sparse.
Biological Interactions (Non-enzymatic)
The compound’s urea and hydroxyl groups enable non-covalent interactions:
Interaction Type | Biological Target | Binding Affinity | Functional Impact |
---|---|---|---|
Hydrogen bonding | Enzyme active sites (e.g., proteases) | Moderate (K<sub>d</sub> ~ µM) | Potential inhibition of catalytic activity. |
Hydrophobic effects | Lipid membranes | High | Enhanced membrane permeability due to −CF<sub>3</sub>. |
Comparative Reactivity of Structural Analogs
Data from related urea derivatives highlights trends:
Applications De Recherche Scientifique
Medicinal Chemistry and Antibacterial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antibacterial properties. For instance, a study synthesized derivatives of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole and demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. The most potent compound showed minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus .
Table 1: Antibacterial Activity of Benzo[d][1,3]dioxole Derivatives
Compound ID | Bacteria Tested | MIC (nM) | Activity Level |
---|---|---|---|
4e | Sarcina | 80 | High |
4e | Staphylococcus aureus | 110 | High |
6c | Sarcina | 90 | Moderate |
This suggests that derivatives of the compound could be developed into effective antibacterial agents.
Anesthetic Properties
The compound's structural analogs have shown potential as oral general anesthetics. For example, a related compound demonstrated a significant ability to reduce the minimum alveolar concentration (MAC) of isoflurane without affecting hemodynamic parameters such as heart rate or blood pressure. This class of compounds was noted for its potent anticonvulsant activity as well .
Table 2: Anesthetic Properties of Related Compounds
Compound ID | MAC Reduction (%) | Side Effects |
---|---|---|
Trifluoro compound | Significant | None observed |
These findings indicate potential applications in anesthesia with fewer side effects compared to traditional anesthetics.
Neuropharmacological Insights
The neuropharmacological profile of compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has been explored in various studies. Some derivatives have shown promising results in enhancing GABA(A) receptor currents in hippocampal neurons, which is crucial for their role in mediating inhibitory neurotransmission .
Case Study: GABA(A) Modulation
A study found that a structurally related compound enhanced GABA(A) currents at concentrations of 10 µM, indicating a mechanism that could be leveraged for therapeutic purposes in treating anxiety or seizure disorders.
Mécanisme D'action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: The compound may modulate signaling pathways by inhibiting or activating specific proteins, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-phenylpropyl)urea: Lacks the trifluoromethyl group, which may affect its biological activity.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxypropyl)urea: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is unique due to the presence of both the trifluoromethyl group and the benzo[d][1,3]dioxole moiety, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and potential therapeutic applications.
Activité Biologique
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be characterized by its structural formula:
Key Features:
- Molecular Weight : 365.34 g/mol
- CAS Number : [insert CAS number if available]
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The following sections detail specific activities observed in research studies.
1. Anti-inflammatory Activity
Research indicates that derivatives of benzo[d][1,3]dioxole compounds exhibit significant anti-inflammatory effects. For instance, similar compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in the inflammatory response. In vitro studies demonstrated that the compound inhibited prostaglandin E2 synthesis with an IC50 value of approximately 1.1 µM .
2. Anticancer Properties
The compound has been evaluated for its anticancer potential against various cell lines. A study reported that derivatives with similar structures displayed cytotoxicity against HCT116 human colon cancer cells and P388 murine leukemia cells. The IC50 values ranged from 10 ng/mL to 50 µM depending on the structural variations .
The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and inflammatory pathways. Specifically, the compound may act by:
- Inhibiting COX enzymes leading to reduced synthesis of inflammatory mediators.
- Inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
Case Study 1: Anti-inflammatory Effects
A study on a closely related benzo[d][1,3]dioxole derivative demonstrated a significant reduction in edema in mouse models when administered topically. The compound effectively lowered leukotriene levels associated with inflammation .
Case Study 2: Anticancer Activity
Another case study focused on a related structure that exhibited potent cytotoxicity against breast cancer cell lines. The study concluded that the mechanism was likely due to cell cycle arrest at the G2/M phase and increased apoptosis rates .
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4/c18-17(19,20)16(24,11-4-2-1-3-5-11)9-21-15(23)22-12-6-7-13-14(8-12)26-10-25-13/h1-8,24H,9-10H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYBYUFQYJCMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.